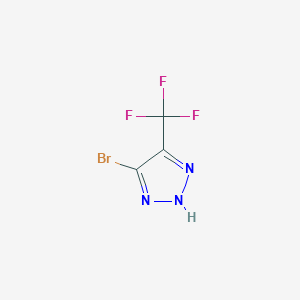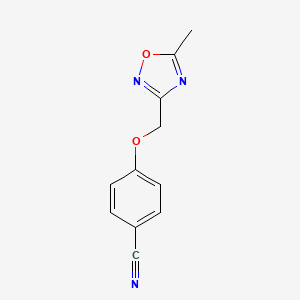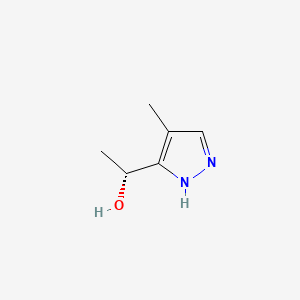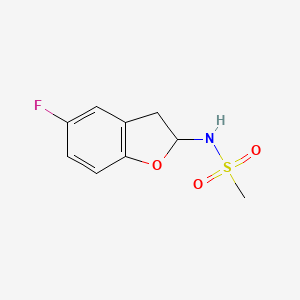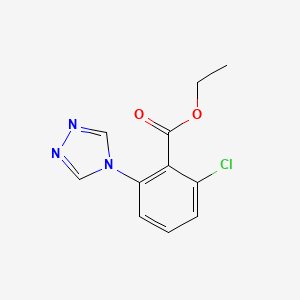![molecular formula C13H17N3O3 B14909631 (3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B14909631.png)
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one is a chemical compound characterized by its unique structure, which includes a piperidin-2-one ring and a hydrazinylidene group attached to a 2,4-dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one typically involves the reaction of 2,4-dimethoxyphenylhydrazine with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The exact synthetic route may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperidin-2-one compounds.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)hydrazinylidene]piperidin-2-one
Uniqueness
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazinylidene group and piperidin-2-one ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H17N3O3 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(3Z)-3-[(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one |
InChI |
InChI=1S/C13H17N3O3/c1-18-9-5-6-10(12(8-9)19-2)15-16-11-4-3-7-14-13(11)17/h5-6,8,15H,3-4,7H2,1-2H3,(H,14,17)/b16-11- |
InChI-Schlüssel |
APALFSXMVOJWBW-WJDWOHSUSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)N/N=C\2/CCCNC2=O)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NN=C2CCCNC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









